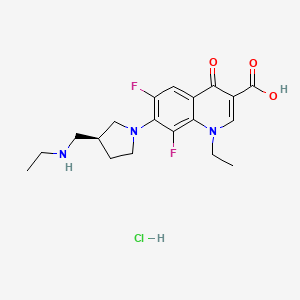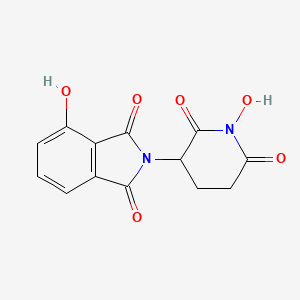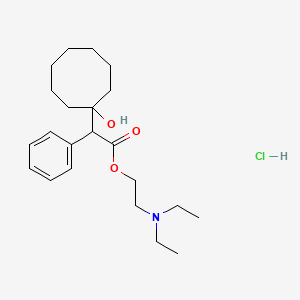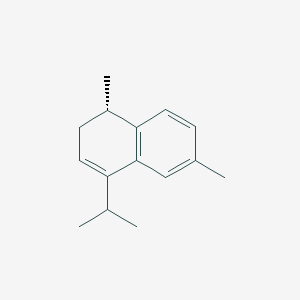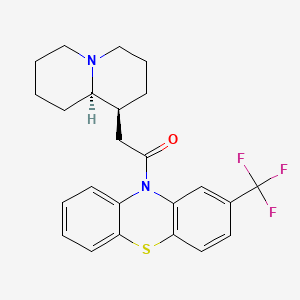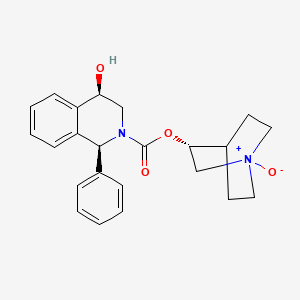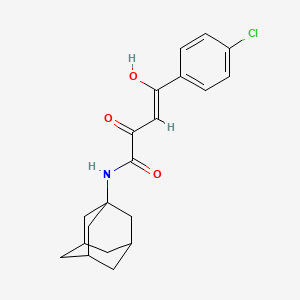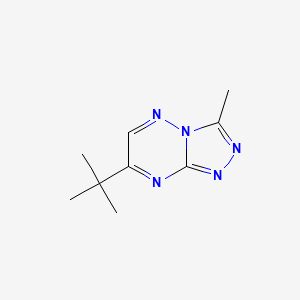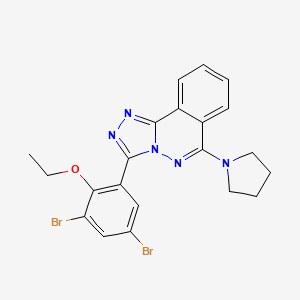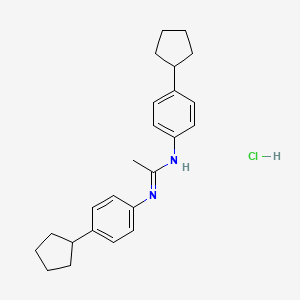
6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril is a complex organic compound that features a piperazine ring, a phenyl group, and a butenyl chain attached to a dihydrocarbostyril core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril typically involves the coupling of a phenyl piperazine derivative with a butenyl-substituted dihydrocarbostyril. The reaction conditions often require a polar aprotic solvent and a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or halogen substituents.
Wissenschaftliche Forschungsanwendungen
6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be studied to understand its potential as a drug candidate.
Wirkmechanismus
The mechanism by which 6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring and phenyl group can interact with specific binding sites, while the butenyl chain and dihydrocarbostyril core may influence the compound’s overall conformation and reactivity . These interactions can modulate biological pathways, leading to various pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Un/Substituted-Phenyl)-2-(4-Phenyl-1-Piperazinyl)Acetamides: These compounds share the phenyl piperazine moiety and have shown antibacterial and anticancer activities.
N-(Substituted-Phenyl)-3-(4-Phenyl-1-Piperazinyl)Propanamides: These compounds also feature the phenyl piperazine structure and have been studied for their enzyme inhibitory properties.
Uniqueness
6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril is unique due to its specific combination of functional groups and structural features. The presence of the butenyl chain and dihydrocarbostyril core distinguishes it from other phenyl piperazine derivatives, potentially leading to different biological activities and applications.
Eigenschaften
CAS-Nummer |
80834-58-8 |
|---|---|
Molekularformel |
C23H27N3O |
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
6-[(E)-4-(4-phenylpiperazin-1-yl)but-1-enyl]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C23H27N3O/c27-23-12-10-20-18-19(9-11-22(20)24-23)6-4-5-13-25-14-16-26(17-15-25)21-7-2-1-3-8-21/h1-4,6-9,11,18H,5,10,12-17H2,(H,24,27)/b6-4+ |
InChI-Schlüssel |
LMCXNHCNKDRPES-GQCTYLIASA-N |
Isomerische SMILES |
C1CC(=O)NC2=C1C=C(C=C2)/C=C/CCN3CCN(CC3)C4=CC=CC=C4 |
Kanonische SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C=CCCN3CCN(CC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



